![molecular formula C18H20N2O5S B5775371 methyl 4-({N-[(4-methylphenyl)sulfonyl]-beta-alanyl}amino)benzoate](/img/structure/B5775371.png)
methyl 4-({N-[(4-methylphenyl)sulfonyl]-beta-alanyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-({N-[(4-methylphenyl)sulfonyl]-beta-alanyl}amino)benzoate is a chemical compound commonly known as MRS2578. It is a selective antagonist of the P2Y6 purinergic receptor, which is a G protein-coupled receptor that plays a vital role in various physiological and pathological processes.
Wirkmechanismus
MRS2578 acts as a selective antagonist of the P2Y6 purinergic receptor. It binds to the receptor and prevents the activation of downstream signaling pathways that are involved in various physiological and pathological processes. The P2Y6 purinergic receptor is expressed in various immune cells, such as macrophages and dendritic cells, and plays a crucial role in the regulation of immune response and inflammation.
Biochemical and Physiological Effects:
MRS2578 has been shown to have various biochemical and physiological effects. It can inhibit the production of pro-inflammatory cytokines, such as interleukin-1beta and tumor necrosis factor-alpha, in macrophages and dendritic cells. MRS2578 can also reduce the migration and invasion of cancer cells by inhibiting the activation of matrix metalloproteinases. Additionally, MRS2578 has been shown to enhance the phagocytic activity of macrophages.
Vorteile Und Einschränkungen Für Laborexperimente
MRS2578 has several advantages for lab experiments. It is a highly selective antagonist of the P2Y6 purinergic receptor, which allows for precise investigation of the receptor's role in various physiological and pathological processes. MRS2578 is also stable and can be easily synthesized, which makes it a convenient tool for scientific research. However, there are some limitations to the use of MRS2578 in lab experiments. It has a relatively low potency compared to other P2Y6 purinergic receptor antagonists, which may limit its effectiveness in some studies. Additionally, MRS2578 may have off-target effects on other purinergic receptors, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of MRS2578. One potential direction is to investigate the therapeutic potential of P2Y6 purinergic receptor antagonists in various diseases, such as cancer and inflammatory disorders. Another direction is to explore the role of P2Y6 purinergic receptor in the regulation of immune response and inflammation in different tissues and organs. Additionally, the development of more potent and selective P2Y6 purinergic receptor antagonists may enhance the effectiveness of future studies.
Synthesemethoden
The synthesis of MRS2578 involves the reaction between 4-aminobenzoic acid and 4-methylphenylsulfonyl chloride, which forms 4-[(4-methylphenyl)sulfonyl]aniline. This intermediate compound then reacts with N-tert-butoxycarbonyl-beta-alanine and methyl chloroformate to form MRS2578.
Wissenschaftliche Forschungsanwendungen
MRS2578 has been extensively studied in various scientific research applications. It has been used as a tool to investigate the role of P2Y6 purinergic receptor in different physiological and pathological processes, including inflammation, immune response, and cancer. MRS2578 has also been used to evaluate the therapeutic potential of P2Y6 purinergic receptor antagonists in various diseases.
Eigenschaften
IUPAC Name |
methyl 4-[3-[(4-methylphenyl)sulfonylamino]propanoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-13-3-9-16(10-4-13)26(23,24)19-12-11-17(21)20-15-7-5-14(6-8-15)18(22)25-2/h3-10,19H,11-12H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPCSWJCEUPKLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)NC2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-({N-[(4-methylphenyl)sulfonyl]-beta-alanyl}amino)benzoate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.